molecular formula C23H27N3O3S2 B2364912 4-(tert-butyl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 701940-07-0

4-(tert-butyl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2364912
CAS No.: 701940-07-0
M. Wt: 457.61
InChI Key: NYZLADWGPRHAES-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a tert-butyl group, a piperidin-1-ylsulfonyl group, and a benzo[d]thiazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperidin-1-ylsulfonyl group and the tert-butyl group. Common reagents used in these reactions include sulfonyl chlorides, amines, and tert-butyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

4-(tert-butyl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-butyl)-N-(6-(morpholin-4-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide
  • 4-(tert-butyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide
  • 4-(tert-butyl)-N-(6-(azepan-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Uniqueness

The uniqueness of 4-(tert-butyl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide lies in its specific structural features, such as the combination of the tert-butyl group and the piperidin-1-ylsulfonyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-tert-butyl-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-23(2,3)17-9-7-16(8-10-17)21(27)25-22-24-19-12-11-18(15-20(19)30-22)31(28,29)26-13-5-4-6-14-26/h7-12,15H,4-6,13-14H2,1-3H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZLADWGPRHAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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